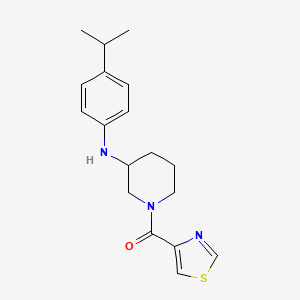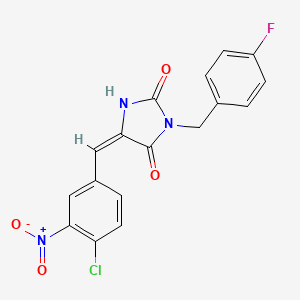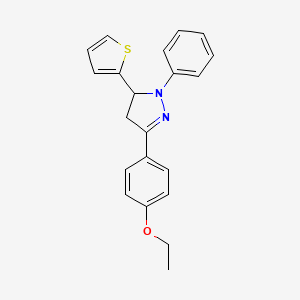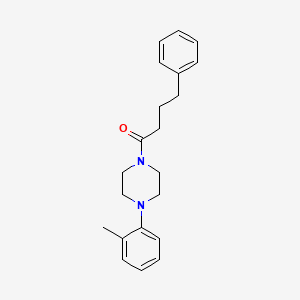![molecular formula C16H23BrN2O4S B4887140 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4887140.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives involves various chemical strategies, including the condensation reactions of sulfonyl chlorides with amines or the reaction of sulfonamides with aldehydes or ketones. The specific synthesis pathways for "N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-hydroxyethyl)glycinamide" have not been explicitly detailed in the literature. However, the general synthesis of similar sulfonamide compounds involves careful selection of reactants, catalysts, and reaction conditions to achieve the desired compound with high yield and purity (Chohan & Shad, 2011).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives, including "N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-hydroxyethyl)glycinamide," typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These techniques provide detailed information about the molecular geometry, bonding patterns, and the electronic environment of atoms within the molecule (Yamaguchi, Inomata, & Takeuchi, 1991).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are influenced by the presence of the sulfonyl and amide functional groups, which can act as electrophiles or nucleophiles depending on the reaction conditions. The specific chemical reactions of "N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-hydroxyethyl)glycinamide" would depend on its reactivity profile, which can be explored through experimental studies (Kudryavtsev et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be analyzed using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The physical properties of sulfonamide compounds are influenced by their molecular structure, particularly the nature and position of substituents on the phenyl ring (Rajkotia, Kamani, & Parsania, 1997).
Chemical Properties Analysis
The chemical properties of "N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-hydroxyethyl)glycinamide" include its reactivity towards various chemical reagents, stability under different conditions, and its potential to undergo specific chemical transformations. These properties are crucial for understanding its behavior in biological systems and its potential applications in chemical synthesis and pharmaceutical development. Detailed studies on the chemical properties of sulfonamide derivatives can provide insights into their mechanism of action and interactions with biological targets (Leng & Qin, 2018).
Future Directions
The future directions for research on N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide could include further exploration of its potential antimicrobial and antiproliferative activities, as well as its potential applications in the development of new therapeutic agents . Additionally, further studies could focus on the detailed characterization of its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
The primary target of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide is Stromelysin-1 . Stromelysin-1 is a human protein that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its target, stromelysin-1 . The interaction between the compound and its target may result in changes in the activity of Stromelysin-1, potentially influencing various physiological and pathological processes .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to the breakdown of the extracellular matrix .
Result of Action
Given its target, it is likely to influence processes related to the breakdown of the extracellular matrix .
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c17-13-6-8-15(9-7-13)24(22,23)19(12-16(21)18-10-11-20)14-4-2-1-3-5-14/h6-9,14,20H,1-5,10-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCXMDSENRPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)

![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)

![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)
![propyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4887125.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)
![1-(4-ethylphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4887152.png)